molecular formula C13H18N2O3S B14640184 2-Phenyl-N-[(propan-2-yl)carbamoyl]prop-1-ene-1-sulfonamide CAS No. 56752-84-2

2-Phenyl-N-[(propan-2-yl)carbamoyl]prop-1-ene-1-sulfonamide

Cat. No.: B14640184
CAS No.: 56752-84-2
M. Wt: 282.36 g/mol
InChI Key: XYYTZZDLGLOFKJ-UHFFFAOYSA-N
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Description

2-Phenyl-N-[(propan-2-yl)carbamoyl]prop-1-ene-1-sulfonamide is a complex organic compound with a unique structure that combines a phenyl group, a carbamoyl group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-N-[(propan-2-yl)carbamoyl]prop-1-ene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of a phenyl isocyanate with an appropriate amine to form the carbamoyl intermediate. This intermediate is then reacted with a sulfonyl chloride under basic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-N-[(propan-2-yl)carbamoyl]prop-1-ene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

2-Phenyl-N-[(propan-2-yl)carbamoyl]prop-1-ene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-Phenyl-N-[(propan-2-yl)carbamoyl]prop-1-ene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s therapeutic effects. The phenyl group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Phenyl isopropylcarbamate
  • Phenyl sulfonamide
  • N-Phenylcarbamoyl sulfonamide

Uniqueness

2-Phenyl-N-[(propan-2-yl)carbamoyl]prop-1-ene-1-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

56752-84-2

Molecular Formula

C13H18N2O3S

Molecular Weight

282.36 g/mol

IUPAC Name

1-(2-phenylprop-1-enylsulfonyl)-3-propan-2-ylurea

InChI

InChI=1S/C13H18N2O3S/c1-10(2)14-13(16)15-19(17,18)9-11(3)12-7-5-4-6-8-12/h4-10H,1-3H3,(H2,14,15,16)

InChI Key

XYYTZZDLGLOFKJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)NS(=O)(=O)C=C(C)C1=CC=CC=C1

Origin of Product

United States

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